molecular formula C12H15AlO9 B1257813 Aluminium acetoacetate CAS No. 19022-77-6

Aluminium acetoacetate

Cat. No.: B1257813
CAS No.: 19022-77-6
M. Wt: 330.22 g/mol
InChI Key: DEVXQDKRGJCZMV-UHFFFAOYSA-K
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Description

Aluminium acetoacetate is a coordination complex with the chemical formula C18H27AlO9. It is an aluminium complex with three acetylacetone ligands. This compound is used in various fields, including research on aluminium-containing materials and as an antacid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium acetoacetate can be synthesized by reacting aluminium salts with acetylacetone in the presence of a base. The reaction typically involves the formation of a six-membered chelate ring where both oxygen atoms of the acetylacetone bind to the aluminium ion .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Aluminium acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aluminium acetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aluminium acetoacetate involves its ability to form stable complexes with various molecules. The acetylacetone ligands provide a chelating effect, allowing the aluminium ion to interact with different molecular targets. This interaction can lead to various effects, such as catalytic activity, stabilization of materials, and therapeutic effects in medical applications .

Comparison with Similar Compounds

Properties

CAS No.

19022-77-6

Molecular Formula

C12H15AlO9

Molecular Weight

330.22 g/mol

IUPAC Name

aluminum;3-oxobutanoate

InChI

InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3

InChI Key

DEVXQDKRGJCZMV-UHFFFAOYSA-K

SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

Canonical SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

19022-77-6

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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